molecular formula C7H7N3O B11771656 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one CAS No. 64179-55-1

2-Methylimidazo[1,2-b]pyridazin-6(5H)-one

Cat. No.: B11771656
CAS No.: 64179-55-1
M. Wt: 149.15 g/mol
InChI Key: ILGORPFQIOACKQ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazin-6(5H)-one is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which allows for the regioselective synthesis of pyridazin-3-amines under neutral conditions . This reaction is known for its good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-b]pyridazin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-Methylimidazo[1,2-b]pyridazin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methylimidazo[1,2-b]pyridazin-6(5H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial in cell growth and proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-b]pyridazine

Uniqueness

2-Methylimidazo[1,2-b]pyridazin-6(5H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

64179-55-1

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-5H-imidazo[1,2-b]pyridazin-6-one

InChI

InChI=1S/C7H7N3O/c1-5-4-10-6(8-5)2-3-7(11)9-10/h2-4H,1H3,(H,9,11)

InChI Key

ILGORPFQIOACKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=O)N2

Origin of Product

United States

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